

Application Notes: Live Cell Imaging of Fatty Acid Uptake with BODIPY™ FL C12

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Compound of Interest

Compound Name: *Bodipy FL C12*

Cat. No.: *B15600025*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental building blocks for cellular membranes, critical signaling molecules, and a primary source of energy. The transport of fatty acids across the plasma membrane is a crucial biological process, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] The ability to visualize and quantify fatty acid uptake in living cells is therefore a critical tool for basic research and drug discovery. BODIPY™ FL C12, a fluorescently labeled long-chain fatty acid analog, has emerged as a powerful probe for real-time imaging of fatty acid uptake and trafficking in live cells.[2][3]

BODIPY™ FL C12 consists of a dodecanoic acid (a 12-carbon saturated fatty acid) linked to a BODIPY™ FL fluorophore. This structure allows it to mimic the behavior of natural long-chain fatty acids, enabling its recognition and transport by cellular machinery.[3][4] Once inside the cell, BODIPY™ FL C12 is metabolized and incorporated into neutral lipids, primarily triglycerides, which are stored in lipid droplets.[3][5][6] This accumulation within distinct subcellular compartments provides a robust fluorescent signal that can be monitored using various imaging techniques.

Advantages of BODIPY™ FL C12

The use of BODIPY™ FL C12 for studying fatty acid uptake offers several advantages over traditional methods, such as those employing radiolabeled fatty acids:

- **High Fluorescence Quantum Yield and Photostability:** BODIPY™ dyes are known for their bright, stable fluorescence, enabling high-quality imaging with minimal photobleaching.[7][8]
- **Live-Cell Compatibility:** The probe is readily taken up by live cells and exhibits low cytotoxicity at typical working concentrations, allowing for dynamic, real-time monitoring of fatty acid transport and metabolism.[1][8]
- **Versatility in Detection Methods:** The fluorescent signal can be quantified using various platforms, including confocal microscopy, high-content screening systems, fluorescence plate readers, and flow cytometry.[2][9]
- **Safety:** As a non-radioactive probe, it eliminates the safety concerns and disposal issues associated with radiolabeled compounds.[9]

Applications in Research and Drug Development

The unique properties of BODIPY™ FL C12 make it a versatile tool for a wide range of applications:

- **Basic Research:** Elucidating the fundamental mechanisms of fatty acid transport, including the roles of specific transporter proteins (e.g., FATPs, CD36) and signaling pathways.[3][10]
- **Drug Discovery:** High-throughput screening of compound libraries to identify inhibitors or activators of fatty acid uptake for the development of therapeutics targeting metabolic diseases.[4]
- **Disease Modeling:** Studying the alterations in fatty acid metabolism in various disease models, such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[11][12]
- **Nutraceutical Research:** Investigating the effects of different nutrients and dietary compounds on cellular lipid metabolism.

Quantitative Data Summary

The following tables provide key quantitative information for the use of BODIPY™ FL C12 in live cell imaging experiments.

Table 1: Spectral Properties of BODIPY™ FL C12

Property	Wavelength (nm)
Maximum Excitation (Ex)	~480-500
Maximum Emission (Em)	~508-515

Data compiled from multiple sources.[\[8\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Recommended Experimental Parameters

Parameter	Recommended Range	Notes
Working Concentration	1 - 10 μ M	Optimal concentration should be determined empirically for each cell type and experimental setup. [8] [10] [13]
Incubation Time	1 - 60 minutes	Time-course experiments are recommended to determine the optimal incubation period for observing uptake. [14]
Solvent for Stock Solution	DMSO or Methanol	Prepare a concentrated stock solution (e.g., 2.5-10 mM) for storage. [3] [8] [10]
Complexing Agent	Fatty Acid-Free BSA	BODIPY™ FL C12 should be complexed with BSA to facilitate its delivery to cells. A 2:1 molar ratio of BODIPY™ FL C12 to BSA is commonly used. [14]

Experimental Protocols

Protocol 1: Live Cell Imaging of Fatty Acid Uptake using Confocal Microscopy

This protocol describes a general procedure for visualizing the uptake of BODIPY™ FL C12 in adherent cells using confocal microscopy.

Materials:

- BODIPY™ FL C12
- Dimethyl sulfoxide (DMSO)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Cell culture medium (serum-free)
- Adherent cells cultured on glass-bottom dishes or chamber slides
- Confocal microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

- Preparation of BODIPY™ FL C12 Stock Solution:
 - Dissolve BODIPY™ FL C12 in DMSO to a final concentration of 2.5 mM.
 - Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles. [\[3\]](#)[\[8\]](#)
- Preparation of BODIPY™ FL C12/BSA Complex:
 - On the day of the experiment, prepare a 1 mM solution of fatty acid-free BSA in PBS.
 - In a separate tube, dilute the BODIPY™ FL C12 stock solution in serum-free medium to a 2X final desired concentration (e.g., for a final concentration of 2 µM, dilute to 4 µM).

- Add the diluted BODIPY™ FL C12 to the BSA solution to achieve the desired molar ratio (e.g., 2:1 BODIPY™ FL C12 to BSA).
- Incubate the mixture at 37°C for 30 minutes, protected from light, to allow for complex formation.[\[3\]](#)
- Cell Preparation and Staining:
 - Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
 - On the day of the experiment, wash the cells twice with warm PBS.
 - Replace the medium with serum-free medium and incubate for 1 hour at 37°C to serum-starve the cells.[\[2\]](#)
 - Remove the serum-free medium and add the pre-warmed BODIPY™ FL C12/BSA complex to the cells.
 - Incubate the cells at 37°C for the desired time period (e.g., 15-30 minutes).
- Imaging:
 - After incubation, wash the cells three times with warm PBS to remove excess probe.
 - Add fresh, pre-warmed serum-free medium or PBS to the cells for imaging.
 - Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for BODIPY™ FL (e.g., Ex: 488 nm, Em: 500-550 nm).
 - Acquire images at different time points to observe the dynamics of fatty acid uptake and trafficking to lipid droplets.

Protocol 2: Quantification of Fatty Acid Uptake using a Fluorescence Plate Reader

This protocol provides a method for quantifying fatty acid uptake in a 96-well plate format, suitable for higher throughput analysis.[\[9\]](#)

Materials:

- BODIPY™ FL C12
- DMSO
- Fatty acid-free BSA
- PBS
- Cell culture medium (serum-free)
- Cells cultured in a black, clear-bottom 96-well plate
- Fluorescence plate reader with bottom-read capability
- Trypan Blue solution (0.4%) to quench extracellular fluorescence (optional)[[14](#)]
- Hoechst 33342 for cell number normalization (optional)

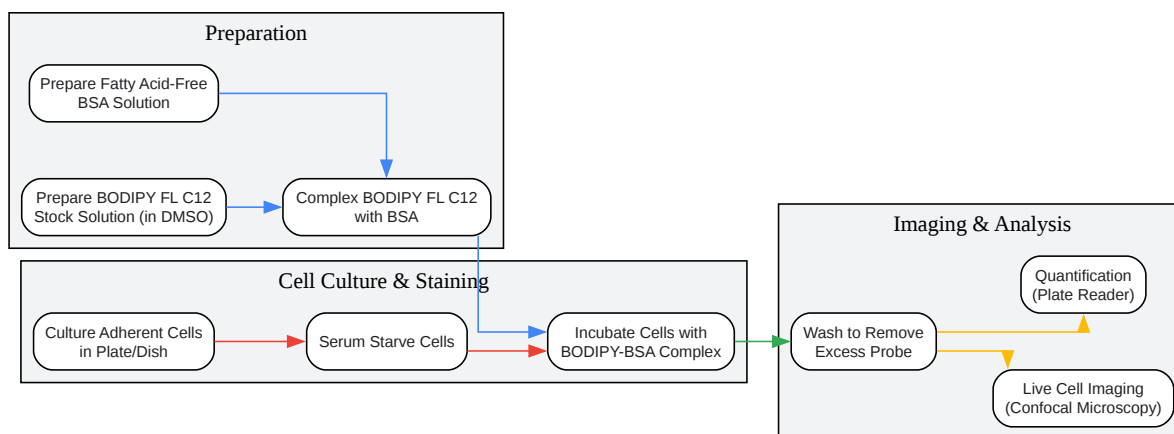
Procedure:

- Cell Plating:
 - Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Preparation of Reagents:
 - Prepare the BODIPY™ FL C12 stock solution and the BODIPY™ FL C12/BSA complex as described in Protocol 1.
- Fatty Acid Uptake Assay:
 - Wash the cells twice with warm PBS.
 - Add serum-free medium and incubate for 1 hour at 37°C.

- Remove the medium and add the BODIPY™ FL C12/BSA complex to the wells. Include wells without the probe as a background control.
- Incubate the plate at 37°C for the desired time. For kinetic assays, the plate can be read immediately after adding the probe.
- Fluorescence Measurement:
 - Endpoint Assay:
 - After incubation, remove the probe solution and wash the cells twice with cold PBS containing 0.2% BSA.
 - (Optional) Add a solution of Trypan Blue (e.g., 0.08%) to quench the fluorescence of any remaining extracellular probe.[\[14\]](#)
 - Read the fluorescence intensity using a plate reader with bottom-read mode (Ex: ~488 nm, Em: ~515 nm).[\[14\]](#)
 - Kinetic Assay:
 - Place the 96-well plate in a pre-warmed plate reader immediately after adding the BODIPY™ FL C12/BSA complex.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration.
- Data Normalization (Optional):
 - After the final fluorescence reading, the cell number per well can be determined using a nuclear stain like Hoechst 33342 to normalize the fatty acid uptake data.
 - Incubate the cells with Hoechst 33342 according to the manufacturer's instructions.
 - Read the fluorescence of Hoechst 33342 (Ex: ~350 nm, Em: ~460 nm).
 - Normalize the BODIPY™ FL C12 fluorescence to the Hoechst fluorescence.

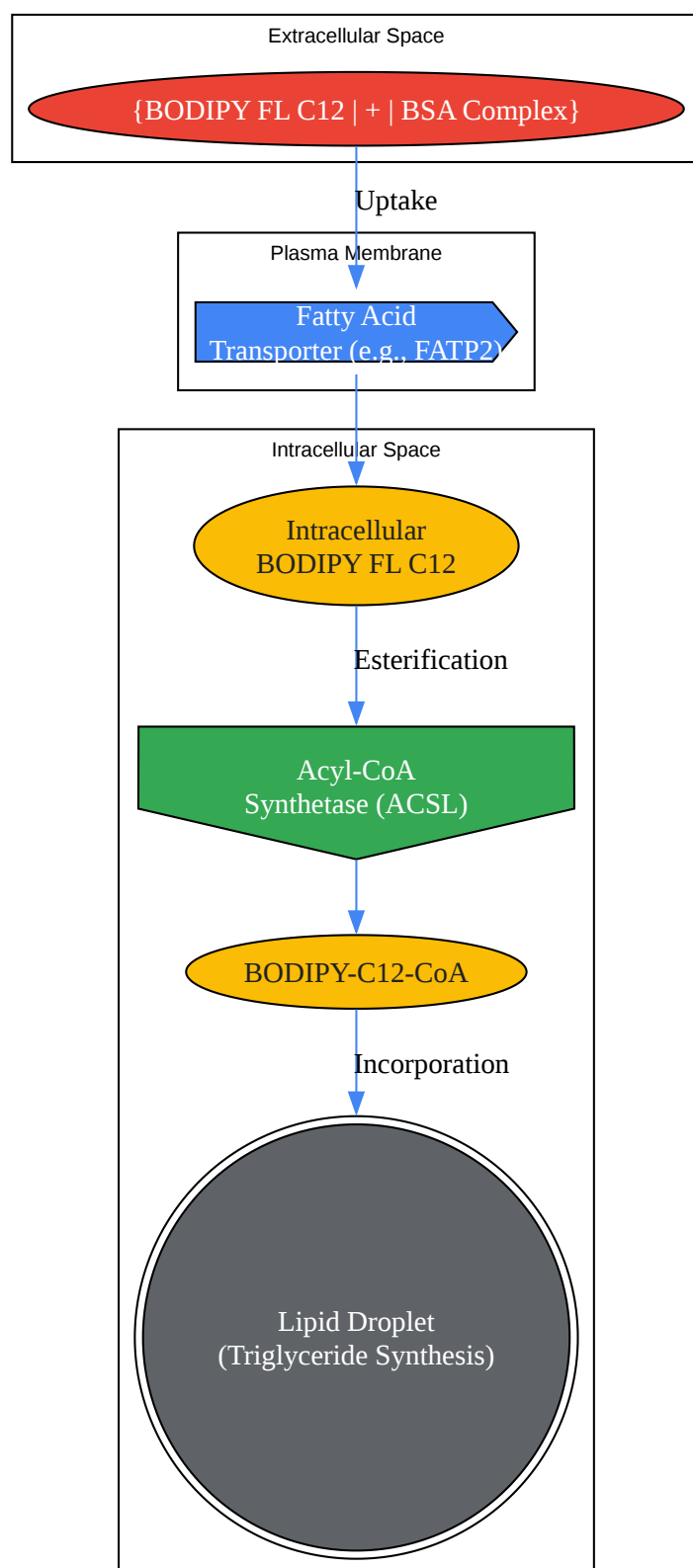
Visualizations

Below are diagrams illustrating the key processes involved in the live cell imaging of fatty acid uptake with BODIPY™ FL C12.



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Caption: Experimental workflow for fatty acid uptake imaging.



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Caption: Cellular pathway of **BODIPY FL C12** uptake and metabolism.

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